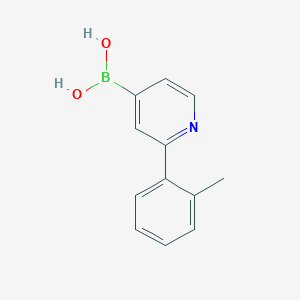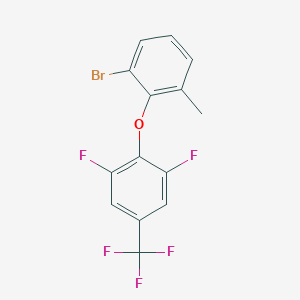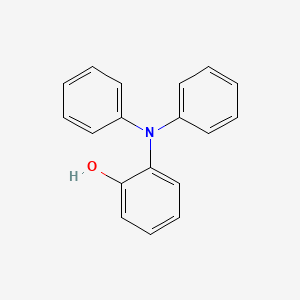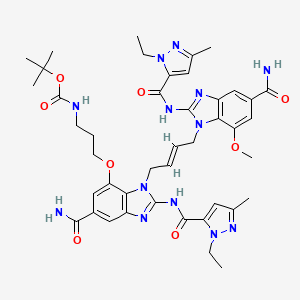
tert-butyl N-(3-hydroxy-1-trityloxyoctadec-4-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL is a synthetic compound with a complex structure that includes a tert-butyloxycarbonyl (Boc) protecting group, a triphenylmethyl (trityl) protecting group, and an unsaturated long-chain alcohol. This compound is part of the sphingoid base family, which are essential components of sphingolipids, playing crucial roles in cell structure and signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL typically involves multiple steps, including the protection of functional groups, formation of the carbon chain, and introduction of double bonds. The process often starts with the protection of the amino group using a Boc group and the hydroxyl group using a trityl group. The formation of the carbon chain can be achieved through various organic reactions such as Wittig reactions or olefin metathesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry to enhance reaction efficiency and yield. The use of automated synthesizers and high-throughput screening can also streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The Boc and trityl protecting groups can be removed under acidic conditions to reveal the free amino and hydroxyl groups
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and hydrochloric acid (HCl) for trityl deprotection
Major Products
The major products formed from these reactions include the deprotected amino alcohol, oxidized ketones or aldehydes, and reduced saturated alcohols .
Aplicaciones Científicas De Investigación
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex sphingolipids and other bioactive molecules.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.
Industry: Utilized in the development of drug delivery systems and as a building block for functional materials
Mecanismo De Acción
The compound exerts its effects primarily through its interactions with cellular membranes and signaling pathways. The Boc and trityl groups protect the functional groups during synthesis but are removed to reveal the active amino and hydroxyl groups. These groups can participate in hydrogen bonding and other interactions, influencing cell signaling pathways such as the sphingosine-1-phosphate (S1P) pathway, which is involved in cell growth, survival, and migration .
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine: (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, a naturally occurring sphingoid base.
Phytosphingosine: A sphingoid base with additional hydroxyl groups.
Ceramides: N-acylated derivatives of sphingosine, essential components of cell membranes .
Uniqueness
(2S,3R,4E)-2-TERT-BUTYLOXYCARBONYLAMINO-1-TRIPHENYLMETHYLOXY-4-OCTADECEN-2-OL is unique due to its synthetic origin and the presence of protecting groups, which allow for selective reactions and modifications. This makes it a valuable tool in synthetic chemistry and biomedical research .
Propiedades
Fórmula molecular |
C42H59NO4 |
|---|---|
Peso molecular |
641.9 g/mol |
Nombre IUPAC |
tert-butyl N-(3-hydroxy-1-trityloxyoctadec-4-en-2-yl)carbamate |
InChI |
InChI=1S/C42H59NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-26-33-39(44)38(43-40(45)47-41(2,3)4)34-46-42(35-27-20-17-21-28-35,36-29-22-18-23-30-36)37-31-24-19-25-32-37/h17-33,38-39,44H,5-16,34H2,1-4H3,(H,43,45) |
Clave InChI |
CCYBTOBZKHQOTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline](/img/structure/B14080909.png)




![3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080942.png)
![5-Benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B14080943.png)
![6-[[14,41-Dichloro-21-[3-(dimethylamino)propylcarbamoyl]-17,24,29,42,47-pentahydroxy-51-(methylamino)-19,35,38,52,54,58-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,12,45-trioxa-20,34,37,53,55,59-hexazaundecacyclo[37.14.2.22,5.213,16.218,33.17,11.128,32.140,44.146,50.09,36.022,27]pentahexaconta-2(65),3,5(64),7(63),8,10,13,15,22(27),23,25,28,30,32(60),40,42,44(57),46,48,50(56),61-henicosaen-63-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B14080951.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14080961.png)
![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)
![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)

